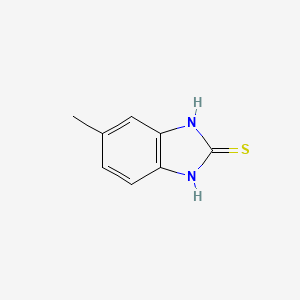

2-Mercapto-5-methylbenzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Chemical Research

Benzimidazole and its derivatives are recognized as "privileged scaffolds" in drug discovery due to their versatile pharmacological activities. nih.govresearchgate.net This is attributed to their structural similarity to naturally occurring nucleotides and their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.govresearchgate.net The benzimidazole core is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govnih.gov

The applications of benzimidazoles span a wide range of therapeutic areas, including:

Antimicrobial nih.govresearchgate.net

Antiviral semanticscholar.org

Anti-inflammatory semanticscholar.orgorientjchem.org

Anthelmintic researchgate.netorientjchem.org

The development of benzimidazole-based compounds continues to be an active area of research, with scientists exploring new derivatives for various medicinal applications. nih.govresearchgate.net

Overview of Thiol-Substituted Benzimidazoles in Academic Investigations

The introduction of a thiol (-SH) group at the 2-position of the benzimidazole ring gives rise to 2-mercaptobenzimidazoles, a class of compounds with distinct chemical reactivity and biological profiles. orientjchem.orgresearchgate.net The thiol group can exist in tautomeric equilibrium with the thione form, influencing the compound's chemical behavior. researchgate.net

Thiol-substituted benzimidazoles are valuable intermediates in organic synthesis, serving as precursors for a variety of derivatives. orientjchem.orgresearchgate.net The reactivity of the thiol group allows for modifications such as S-alkylation and oxidation, leading to the creation of diverse molecular structures with potential applications in medicinal chemistry and materials science. researchgate.netpharmainfo.in For instance, the reaction of 2-mercaptobenzimidazoles with alkyl halides yields thioether compounds. researchgate.net Furthermore, these compounds and their derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. orientjchem.orgchemrevlett.com

Research Trajectory of 2-Mercapto-5-methylbenzimidazole

This compound is a specific derivative within the thiol-substituted benzimidazole family. Its synthesis is often achieved through the reaction of 3,4-diaminotoluene (B134574) with carbon disulfide. prepchem.com

Research on this compound has explored its utility as a building block in the synthesis of more complex heterocyclic systems. For example, it has been used to prepare thiazolo[3,2-a]benzimidazoles, which are known to exhibit a range of biological activities. nih.gov Additionally, it has been investigated as a ligand in the formation of metal complexes, with studies exploring the coordination chemistry and potential applications of the resulting hetero-bimetallic complexes. figshare.comresearchgate.net The compound has also been studied for its potential as a corrosion inhibitor for steel in acidic environments. chemicalbook.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8N2S | thermofisher.com |

| Molecular Weight | 164.23 g/mol | nih.gov |

| Melting Point | 290-293 °C | chemicalbook.comchemsrc.com |

| Appearance | White to off-white powder/crystals | researchgate.net |

| Solubility | Insoluble in water | chemicalbook.com |

| CAS Number | 27231-36-3 | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIYBOJLSWJGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946421 | |

| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-36-3, 2360-37-4 | |

| Record name | 2-Mercapto-5-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzimidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27231-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylbenzimidazoline-2-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTF5X7GCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Research

Established Synthetic Pathways for 2-Mercapto-5-methylbenzimidazole

The synthesis of this compound has been approached through several well-established methods, primarily involving condensation reactions. These traditional routes, while effective, are increasingly being supplemented by more environmentally benign strategies.

Condensation Reactions Utilizing Substituted o-Phenylenediamines and Carbon Disulfide Analogues

The most conventional and widely employed method for synthesizing this compound involves the condensation of 3,4-diaminotoluene (B134574) (a substituted o-phenylenediamine) with carbon disulfide. prepchem.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol (B145695). prepchem.comniscpr.res.in The mixture is heated under reflux, leading to the cyclization of the diamine with carbon disulfide to form the desired benzimidazolethione ring system. prepchem.comniscpr.res.in After the reaction, the product is typically precipitated by acidification. prepchem.comorgsyn.org

An alternative to carbon disulfide is the use of potassium ethyl xanthate, which can be used in place of the base and carbon disulfide, offering a similar yield and product quality. orgsyn.org Other reagents that have been historically used for the synthesis of 2-mercaptobenzimidazoles from o-phenylenediamines include thiophosgene (B130339) and thiourea, though these are less common for this specific derivative. orgsyn.org

A specific example of this synthesis involves heating a mixture of 12.2 g of 3,4-diaminotoluene, 35 ml of carbon disulfide, and 4.0 g of sodium hydroxide in 350 ml of ethanol at reflux for 2.5 hours. prepchem.com After concentrating the mixture, the residue is treated with aqueous hydrochloric acid to yield this compound. prepchem.com

Green Chemistry Approaches in 2-Mercaptobenzazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly "Green Chemistry" methods for the synthesis of 2-mercaptobenzazoles, including this compound. These approaches aim to reduce the use of toxic reagents, hazardous solvents, and energy-intensive procedures.

One notable green method involves the reaction of aniline (B41778) derivatives with potassium thiocyanate (B1210189) in water, eliminating the need for catalysts and ligands. tandfonline.comtandfonline.com This method is praised for its versatility, low cost, high yields, and simple work-up. tandfonline.comtandfonline.com While this specific example focuses on general 2-mercaptobenzazoles, the principles are applicable to the synthesis of this compound by using the appropriate substituted diamine.

Another green approach utilizes tetramethylthiuram disulfide (TMTD) as a cyclizing agent in water. tandfonline.com However, it is important to note that TMTD is a known allergen. tandfonline.com The drive for greener synthesis is a response to the toxicity and unpleasant odor of traditional reagents like carbon disulfide. tandfonline.com

Synthetic Strategies for this compound Derivatives

The this compound core offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse properties. The primary points of functionalization are the sulfur atom of the thiol group and the nitrogen atoms within the benzimidazole (B57391) ring.

S-Alkylation and Related Thiol Functionalization

The thiol group in this compound is nucleophilic and readily undergoes S-alkylation with various alkyl halides. researchgate.netrdd.edu.iq This reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol. rdd.edu.iqresearchgate.net For instance, reacting 2-mercaptobenzimidazole (B194830) with alkyl halides in the presence of sodium hydroxide and refluxing the mixture leads to the formation of thioether compounds. rdd.edu.iq

A novel method for S-alkylation involves the use of trialkylphosphite in the presence of phosphorus oxychloride. researchgate.net This condensation reaction provides an alternative route to 2-S-alkylbenzimidazoles. researchgate.net

Furthermore, the thiol group can be oxidized to form a disulfide bridge. This transformation can be achieved using oxidizing agents like hydrogen peroxide. researchgate.netrdd.edu.iq

Below is a table summarizing various S-alkylation reactions of 2-mercaptobenzimidazole derivatives:

| Starting Material | Reagent | Product | Reference |

| 2-Mercaptobenzimidazole | Alkyl halides | Thioether compounds | rdd.edu.iq |

| 2-Mercaptobenzimidazole Derivatives | Trialkylphosphite/Phosphorus oxychloride | 2-S-Alkylbenzimidazoles | researchgate.net |

| 2-Mercaptobenzimidazole | 1-Bromotetradecane | 2-(Tetradecylthio)-1H-benzimidazole | nih.gov |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dihalogenoalkanes | 2-(ω-Haloalkylthio)thiadiazoles | nih.gov |

Modifications and Substitutions on the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring can also be functionalized, although this is sometimes secondary to the more reactive thiol group. N-alkylation can be achieved using reagents like ethyl-2-chloroacetate. nih.gov For example, a new series of N-acylhydrazone derivatives was synthesized through initial S-alkylation followed by N-alkylation with ethyl-2-chloroacetate. nih.gov The resulting ester was then further modified. nih.gov

In some synthetic pathways, both the thiol and a nitrogen atom can be functionalized. For instance, a series of benzimidazole derivatives were synthesized by coupling 5-substituted 2-chloromethyl benzimidazole with 2-mercapto-N-methyl imidazole (B134444). researchgate.net

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a building block for the synthesis of more complex heterocyclic systems. For example, it can be used to create hetero-bimetallic complexes. researchgate.net One such synthesis involves reacting this compound with carbon disulfide, followed by treatment with organotin(IV) chlorides and then mercury(II) chloride. researchgate.net

The functionalized derivatives of this compound can also be used to construct other heterocyclic rings. A study describes the synthesis of Schiff base derivatives from 2-(benzothiazol-2-ylthio)acetohydrazide, which is prepared from 2-mercaptobenzothiazole. chemmethod.com These Schiff bases were then reacted with reagents like phenyl isothiocyanate and chloroacetic acid to form diazetidine-2-thione and oxazolidinone derivatives. chemmethod.com While this example uses a benzothiazole (B30560) core, similar synthetic strategies can be applied to this compound derivatives.

Coordination Chemistry Research of 2 Mercapto 5 Methylbenzimidazole

Ligand Behavior and Coordination Modes with Metal Ions

Thiol-Thione Tautomerism and its Implications for Metal Binding

2-Mercapto-5-methylbenzimidazole, a derivative of benzimidazole (B57391) with a thiol group, exhibits thiol-thione tautomerism. mdpi.com This involves an equilibrium between the thiol form, which contains a C-S-H group, and the thione form, characterized by a C=S group and an N-H bond within the imidazole (B134444) ring. mdpi.comresearchgate.net Computational and experimental studies indicate that the thione tautomer is generally more stable. researchgate.netmdpi.com This stability has a direct impact on how the molecule binds to metal ions. The coordination typically proceeds via deprotonation of the N-H or S-H group, with the thione form being the predominant species in solution that participates in complex formation. researchgate.net The loss of the proton from the nitrogen atom of the thioamide group and the involvement of the sulfur atom in bonding are key to its chelating ability.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound often involves the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes are typically characterized by a suite of analytical and spectroscopic techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Vanadium)

A variety of transition metal complexes involving this compound have been synthesized and studied. Vanadium complexes, for example, have been prepared by reacting the ligand first with carbon disulfide and subsequently with vanadium salts like vanadyl sulfate (B86663) (VOSO₄). researchgate.net The resulting complexes are characterized by elemental analysis, FT-IR, and NMR spectroscopy. researchgate.net FT-IR data for these vanadium complexes confirm the bidentate coordination of the ligand through the dithiocarbamate (B8719985) moiety (NCS₂). researchgate.net

The versatility of this ligand extends to other transition metals as well. For instance, multinuclear complexes with metals such as Nickel(II), Palladium(II), and Platinum(II) have been prepared, often using a mercury(II) complex of the ligand as a precursor. The coordination in these complexes can occur through both nitrogen and sulfur atoms, leading to diverse structural motifs.

Table 1: Spectroscopic Data for a Representative Vanadium Complex

| Complex | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |

|---|

Main Group Metal Complexes (e.g., Antimony(III), Lead(II), Organotin(IV))

This compound also forms stable complexes with main group metals.

Antimony(III) Complexes : New complexes of antimony(III) chloride with this compound have been synthesized with the general formula [SbCl₃(MMBZIM)₂]. These compounds were characterized by elemental analysis, FT-IR and FT-Raman spectroscopy, and thermal analysis. In these complexes, the ligand coordinates to the antimony center, influencing its geometry.

Organotin(IV) Complexes : Organotin(IV) compounds, known for their biological activities, readily form complexes with dithiocarbamate ligands derived from this compound. Syntheses typically involve reacting the ligand with organotin(IV) chlorides (such as R₂SnCl₂ or R₃SnCl where R can be methyl, butyl, or phenyl) in a methanolic solution. Spectroscopic data from IR, ¹H NMR, and ¹¹⁹Sn NMR confirm the formation of these complexes and provide insights into their geometry, which is often four- or five-coordinate around the tin atom. The bidentate coordination of the dithiocarbamate ligand to the tin(IV) center is indicated by a single ν(C-S) band around 1000 cm⁻¹.

Lead(II) Complexes : While this compound forms complexes with a range of main group elements, specific studies detailing the synthesis and characterization of its simple complexes with Lead(II) were not prominent in the surveyed literature.

Heterobimetallic Complex Formations

The ligand's capacity to bridge metal centers has been exploited in the synthesis of heterobimetallic complexes. A notable example involves the preparation of complexes containing both organotin(IV) and mercury(II) centers. The synthetic strategy for these complexes involves a multi-step process. First, a dithiocarbamate ligand is formed in situ from this compound and carbon disulfide. This is then reacted with an organotin(IV) chloride. The resulting organotin(IV) complex is subsequently treated with mercury(II) chloride to yield the final heterobimetallic product.

Characterization using IR, NMR (¹H, ¹³C), and mass spectrometry confirms the structure of these complexes, with IR data indicating a bidentate coordination mode for the dithiocarbamate moiety. In another example, multinuclear complexes of the type [M₂Hg₂(L)₄Cl₄] (where M = Ni(II), Pd(II), Pt(II) and L = 2-mercaptobenzimidazole) have been synthesized, demonstrating the ligand's ability to facilitate the formation of complex, multi-metal structures.

Table 2: Characterization of Synthesized Metal Complexes

| Metal Ion(s) | Complex Formula/Type | Characterization Methods | Key Findings | References |

|---|---|---|---|---|

| Vanadium | Oxoperoxo Vanadium Complex | EA, FT-IR, NMR | Bidentate coordination via NCS₂ moiety. | researchgate.net |

| Antimony(III) | [SbCl₃(MMBZIM)₂] | EA, FT-IR, FT-Raman, TG-DTA | Formation of a stable antimony complex. | |

| Organotin(IV) | R₂Sn(L)₂, R₃Sn(L) | IR, ¹H, ¹³C, ¹¹⁹Sn NMR, Mössbauer | Tetrahedrally distorted trigonal-bipyramidal or distorted tetrahedral geometry. | |

| Sn(IV) / Hg(II) | Heterobimetallic complexes | EA, IR, ¹H & ¹³C NMR, MS | Bidentate ligand; four-coordinate geometry around metal centers. | |

| Hg(II) / Ni(II), Pd(II), Pt(II) | [M₂Hg₂(L)₄Cl₄] | IR, NMR, AAS, Molar Conductivity | Multinuclear complexes with ligand bridging metal centers. |

EA: Elemental Analysis, MS: Mass Spectrometry, AAS: Atomic Absorption Spectroscopy

Structural Elucidation of Coordination Compounds

The structural analysis of coordination compounds involving this compound (MMBI) is fundamental to understanding their chemical properties and potential applications. Through techniques like single-crystal X-ray diffraction, spectroscopy (IR, NMR), and mass spectrometry, researchers can determine the precise arrangement of atoms, revealing coordination geometries, bond lengths, and angles. This elucidation is critical for establishing structure-property relationships.

Analysis of Coordination Geometries and Stereochemical Activity of Lone Pairs

The coordination behavior of this compound is versatile. It can exist in tautomeric thione and thiol forms, and upon deprotonation of the thiol or N-H group, it acts as a monoanionic ligand. It typically coordinates to metal ions through the exocyclic sulfur atom and/or one of the imidazole nitrogen atoms, allowing it to function as a monodentate or a bidentate bridging ligand. This flexibility gives rise to a variety of coordination geometries.

In complexes with transition metals, several geometries are observed. For instance, cobalt (II) and manganese (II) complexes with a related 2-(1H-benzo[d]imidazol-2-yl)quinoline ligand adopt a five-coordinate trigonal bipyramidal geometry. scispace.com Similarly, a five-coordinate copper (II) complex featuring benzimidazole and carboxylate ligands exhibits a distorted square pyramidal geometry. mdpi.com In more complex heterobimetallic systems derived from this compound, such as those containing organotin(IV) and mercury(II), the metal centers can achieve five-coordination. researchgate.net

| Metal Ion | Ligand System | Coordination Geometry | Source(s) |

| Co(II) | 2-(1H-benzo[d]imidazol-2-yl)quinoline, DMF, Cl⁻ | Trigonal Bipyramidal | scispace.com |

| Mn(II) | 2-(1H-benzo[d]imidazol-2-yl)quinoline, DMF, Cl⁻ | Trigonal Bipyramidal | scispace.com |

| Cu(II) | Benzimidazole, 4-Chlorobenzoate | Distorted Square Pyramidal | mdpi.com |

| Sn(IV)/Hg(II) | Derivative of this compound | Five-coordinate | researchgate.net |

| Ni(II) | (Z)-N′-(4-Methoxybenzylidene)benzohydrazide | Distorted Square Planar | mdpi.com |

A clear illustration of this phenomenon is found in antimony(III) complexes with a soft scorpionate ligand containing thiooxoimidazolyl groups, which are structurally related to the thione form of MMBI. rsc.org In the complex [Sb(κ³-TMe)(κ²-TMe)]⁺, the Sb(III) center is five-coordinate. The arrangement of the ligands leaves a significant gap in the coordination sphere, which is occupied by the stereochemically active 5s² lone pair, resulting in a distorted geometry. rsc.org However, when the counter-anion is changed, a different isomer, [Sb(κ³-TMe)₂]⁺, can be isolated. In this case, the metal center is six-coordinate with an octahedral geometry, and the lone pair is considered stereochemically inactive, as it resides in a spherical s-orbital and does not distort the geometry. rsc.org This demonstrates that the expression of lone pair activity can be subtly controlled by the crystal environment.

In lead(II) complexes, the stereochemical activity of the 6s² lone pair is also often observed, leading to hemidirected or holodirected geometries where the ligands are arranged on one side or symmetrically around the metal ion, respectively. Spectroscopic shifts in the IR spectra of lead(II) Schiff base complexes have been interpreted as evidence for the participation of the lone pair in the coordination environment. researchgate.net The presence of a stereochemically active lone pair can lead to significant distortions from idealized geometries, profoundly impacting the material's properties. nih.gov

Influence of Ligand Environment on Metal-Ligand Interactions

The introduction of ancillary or co-ligands into the coordination sphere can dramatically alter the resulting structure. For example, the electrochemical synthesis of metal complexes with a benzimidazole derivative resulted in homoleptic, penta-coordinated dimeric structures for cobalt(II). rsc.org However, when a co-ligand such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy) was added to the system, heteroleptic, hexa-coordinated dimeric structures were formed. rsc.org This change in coordination number and geometry is a direct consequence of accommodating the bidentate N,N-donor co-ligand.

Similarly, in the field of coordination polymers, the choice of flexible bis(benzimidazole) co-ligands has a profound influence on the final architecture of cobalt(II) polymers, leading to structures with different dimensionalities and topologies, such as 2D corrugated sheets or 2D layers with a honeycomb-like network. researchgate.netresearchgate.net

| Metal Ion | Primary Ligand | Co-Ligand / Counter-Anion | Resulting Structural Feature | Source(s) |

| Co(II) | 1H-anthra[1,2-d]imidazol-6,11-dione derivative | Methanol | Penta-coordinated dimer | rsc.org |

| Co(II) | 1H-anthra[1,2-d]imidazol-6,11-dione derivative | 1,10-Phenanthroline (phen) | Hexa-coordinated dimer | rsc.org |

| Sb(III) | Hydrotris(3-methyl-2-thiooxoimidazolyl)borate | TMe⁻ (the ligand itself) | Penta-coordinate; stereochemically active lone pair | rsc.org |

| Sb(III) | Hydrotris(3-methyl-2-thiooxoimidazolyl)borate | Trifluoroacetate or PF₆⁻ | Hexa-coordinate; stereochemically inactive lone pair | rsc.org |

| Co(II) | 2,5-dichloroterephthalic acid | 1,4-bis(5,6-dimethylbenzimidazol-1-yl)butane | 2D corrugated sheet structure | researchgate.net |

| Co(II) | 2,5-dichloroterephthalic acid | 1,5-bis(5,6-dimethylbenzimidazol-1-yl)pentane | 2D layer with hcb (honeycomb) network | researchgate.net |

Even subtle changes, such as the nature of the counter-anion, can have a significant impact. As discussed previously, Sb(III) complexes form either penta- or hexa-coordinate structures depending on whether the counter-anion is the ligand itself or a non-coordinating anion like PF₆⁻. rsc.org This highlights how interactions outside the immediate coordination sphere can stabilize different geometries.

Advanced Spectroscopic and Analytical Characterization Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Ligand Coordination Studies (e.g., ¹H NMR, ¹³C NMR, ²⁰⁷Pb NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Mercapto-5-methylbenzimidazole. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure.

In a study utilizing DMSO-d6 as the solvent, the ¹H NMR spectrum of this compound showed distinct signals corresponding to the methyl protons, the aromatic protons, and the N-H proton. orientjchem.org The ¹³C NMR spectrum complemented this data by revealing the chemical shifts of the methyl carbon, the aromatic carbons, and the thione (C=S) carbon. orientjchem.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 12.03 | s, NH |

| ¹H | 7.05 | d, J = 1.7 Hz, 1Har |

| ¹H | 6.83 | q, J = 1.7 Hz, J = 8.3 Hz, 1Har |

| ¹H | 6.43 | d, J = 8.3 Hz, 1Har |

| ¹H | 2.21 | s, CH₃ |

| ¹³C | 168.12 | C=S |

| ¹³C | 132.95 | C |

| ¹³C | 131.92 | C |

| ¹³C | 130.69 | C |

| ¹³C | 123.49 | CH |

| ¹³C | 109.99 | CH |

| ¹³C | 109.50 | CH |

| ¹³C | 21.31 | CH₃ |

Table 1: ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d6. orientjchem.org

In ligand coordination studies, NMR spectroscopy is pivotal in determining the binding mode of this compound to a metal center. Upon complexation, changes in the chemical shifts of the protons and carbons near the coordination site are observed. While specific ²⁰⁷Pb NMR studies involving this compound are not extensively documented, this technique is highly valuable for investigating the coordination environment around lead ions in its complexes. Changes in the ²⁰⁷Pb chemical shift upon ligand binding can provide insights into the nature of the metal-ligand bond and the coordination geometry.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group and Coordination Mode Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for analyzing its coordination mode in metal complexes. The FT-IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to the N-H, C-H, C=C, C-N, and C=S stretching and bending vibrations.

The coordination of this compound to a metal ion can be inferred from shifts in the positions of these vibrational bands. For instance, a shift in the ν(C=S) band can indicate the involvement of the sulfur atom in coordination. Similarly, changes in the vibrational modes of the imidazole (B134444) ring can suggest the participation of one of the nitrogen atoms in binding to the metal center. This allows for the differentiation between monodentate and bidentate coordination modes.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| ν(N-H) | 3400-3300 | N-H stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 3000-2850 | Aliphatic C-H stretching |

| ν(C=C) | 1620-1450 | Aromatic C=C stretching |

| ν(C=S) | 1200-1050 | Thione C=S stretching |

Table 2: Characteristic FT-IR absorption bands for this compound.

Mass Spectrometry (e.g., EI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition with a high degree of confidence. For this compound (C₈H₈N₂S), the calculated monoisotopic mass is 164.04082 Da. orientjchem.org

Electron Ionization Mass Spectrometry (EI-MS) is often used to study the fragmentation pattern of the molecule. The fragmentation pattern provides valuable structural information. The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 164. Subsequent fragmentation can involve the loss of small neutral molecules or radicals, leading to the formation of characteristic fragment ions.

| m/z | Assignment |

|---|---|

| 164 | Molecular Ion [M]⁺ |

| 163 | [M-H]⁺ |

| 106 | Fragment Ion |

Table 3: Prominent peaks in the mass spectrum of this compound.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identification number 2236350. This data reveals the planarity of the benzimidazole (B57391) ring system and the thione nature of the exocyclic sulfur atom. Furthermore, the crystal packing is often stabilized by intermolecular hydrogen bonds involving the N-H group and the sulfur atom, which influences the physical properties of the compound.

Elemental Microanalysis in Compound Characterization

Elemental microanalysis is a crucial technique for verifying the purity and empirical formula of a synthesized compound like this compound. This method determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₈H₈N₂S). A close agreement between the found and calculated values provides strong evidence for the identity and purity of the compound.

| Element | Theoretical (%) |

|---|---|

| Carbon (C) | 58.51 |

| Hydrogen (H) | 4.91 |

| Nitrogen (N) | 17.06 |

| Sulfur (S) | 19.52 |

Table 4: Theoretical elemental composition of this compound (C₈H₈N₂S).

Electrochemical Techniques in Mechanistic Research

Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, are employed to investigate the mechanistic aspects of processes involving this compound. A significant area of research is its application as a corrosion inhibitor.

Studies have shown that this compound can effectively inhibit the corrosion of steel in acidic media. tcichemicals.com Electrochemical measurements can be used to determine the inhibition efficiency and to elucidate the mechanism of inhibition. For instance, potentiodynamic polarization studies can reveal whether the compound acts as an anodic, cathodic, or mixed-type inhibitor by observing its effect on the anodic and cathodic branches of the polarization curve. Electrochemical impedance spectroscopy provides information about the formation of a protective film on the metal surface and the resistance of this film to charge transfer, which is a key aspect of the corrosion process. These studies, often complemented by quantum chemical calculations, provide a detailed understanding of the molecule's interaction with the metal surface and its role in mitigating corrosion. tcichemicals.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2M5MBI at the molecular level. These investigations primarily focus on the molecule's electronic structure, which dictates its reactivity and interaction with other chemical species.

Density Functional Theory (DFT) Computations for Molecular Properties

Density Functional Theory (DFT) has emerged as a robust method for calculating the molecular properties of benzimidazole (B57391) derivatives. nih.gov For 2M5MBI, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p), are used to optimize the molecular geometry and determine various electronic parameters. nih.govresearchgate.net These computations provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

A key aspect of DFT studies is the analysis of the molecule's electronic distribution. The molecular electrostatic potential (MEP) map, for instance, identifies the electrophilic and nucleophilic sites within the 2M5MBI molecule. nih.gov This information is crucial for understanding how the molecule will interact with other substances, such as metal surfaces in the context of corrosion inhibition.

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | Provides foundational data for all other computational analyses. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov | Helps in understanding intermolecular interactions and reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar molecules and surfaces. |

Semiempirical Methods for Binding Mode Assessment

While DFT provides high accuracy, semiempirical methods like AM1, PM3, and PM5 offer a computationally less expensive alternative for assessing certain properties, such as binding modes. semanticscholar.org These methods are particularly useful for studying the interaction of 2M5MBI with larger systems, such as metal surfaces, where full DFT calculations might be prohibitive. By simplifying some of the complex calculations, semiempirical methods can efficiently predict the likely orientations and binding energies of the molecule when it adsorbs onto a surface, providing valuable insights into its mechanism of action, for instance, as a corrosion inhibitor. rsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. nih.gov

For 2M5MBI, the HOMO is typically localized on the sulfur atom and the benzene (B151609) ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the imidazole (B134444) ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. nih.gov | Indicates the ability to donate electrons; sites of high HOMO density are susceptible to electrophilic attack. nih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. nih.gov | Indicates the ability to accept electrons; sites of high LUMO density are susceptible to nucleophilic attack. nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov |

Analysis of Molecular Descriptors and Global Reactivity Indices

To quantify the reactivity of 2M5MBI more comprehensively, various molecular descriptors and global reactivity indices are calculated from the HOMO and LUMO energies. nih.govmdpi.com These indices provide a more nuanced understanding of the molecule's chemical behavior.

Key global reactivity indices include:

Electronegativity (χ): Represents the molecule's ability to attract electrons. orientjchem.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules are generally less reactive. orientjchem.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors are invaluable for comparing the reactivity of 2M5MBI with other related compounds and for understanding its performance in applications like corrosion inhibition. researchgate.net

Investigation of Tautomerism and Isomerism through Computational Methods

This compound can exist in two tautomeric forms: the thione form and the thiol form. semanticscholar.org Computational methods, particularly DFT and semi-empirical calculations, are instrumental in determining the relative stabilities of these tautomers. semanticscholar.orgresearchgate.net Studies have consistently shown that the thione form is the more stable tautomer in the gas phase. semanticscholar.org This is a crucial piece of information as the predominant tautomer will dictate the molecule's chemical and physical properties.

Computational methods can also be used to study different isomers of 2M5MBI, such as those arising from different positions of the methyl group on the benzimidazole ring. By calculating the energies of these different isomers, their relative abundance at equilibrium can be predicted.

Computational Modeling of Adsorption Mechanisms (e.g., Corrosion Inhibition)

One of the most significant applications of computational modeling for 2M5MBI is in the study of its role as a corrosion inhibitor. researchgate.netnih.gov By simulating the interaction between the 2M5MBI molecule and a metal surface (e.g., steel or copper), researchers can elucidate the adsorption mechanism. researchgate.netresearchgate.net

These models can predict:

The preferred orientation of the molecule on the metal surface.

The atoms in the 2M5MBI molecule that are primarily involved in bonding with the metal.

The binding energy of the molecule to the surface, which correlates with the strength of the protective film.

Study of Electronic Properties and Lone Pair Stereochemical Activity

Theoretical and computational chemistry studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of this compound. These investigations are crucial for understanding its behavior in various chemical environments.

A quantum chemical study utilizing DFT has been conducted to elucidate the electronic properties of this compound (2M5MBI). This research provides valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting its chemical reactivity and kinetic stability.

The energies of these frontier orbitals, along with other quantum chemical parameters, were calculated to understand the molecule's behavior. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability.

Key electronic properties for this compound, as determined by these theoretical calculations, are summarized in the table below. The study also calculated other important parameters such as hardness (η), which is a measure of the molecule's resistance to deformation or change in its electron distribution, the fraction of electrons transferred (ΔN), and the back-donation energy (ΔEBack-donation).

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.08 |

| ELUMO (eV) | -1.63 |

| Energy Gap (ΔE) (eV) | 4.45 |

| Hardness (η) | 2.225 |

| Electron Charge Transfer (ΔN) | 0.81 |

| Back-Donation Energy (ΔEBack-donation) (eV) | -0.62 |

These theoretical findings are instrumental in correlating the electronic structure of this compound with its observed chemical properties and reactivity.

The stereochemical activity of lone pairs of electrons on the heteroatoms (nitrogen and sulfur) in this compound plays a significant role in determining its three-dimensional structure and, consequently, its chemical behavior. The lone pairs are not merely passive occupants of space but are stereochemically active, meaning they influence the molecule's geometry and its interactions with other chemical species.

The lone pairs on the nitrogen atoms are integral to the aromaticity of the benzimidazole ring system. One lone pair from each nitrogen atom participates in the π-conjugated system, contributing to the planarity and stability of the ring. The stereochemical influence of these lone pairs is evident in the bond angles within the heterocyclic ring, maintaining a planar geometry that facilitates π-orbital overlap.

The sulfur atom in the thione group also possesses lone pairs. These lone pairs extend outwards from the ring and contribute significantly to the molecule's nucleophilic character and its ability to coordinate with metal ions. The spatial orientation of these lone pairs is critical in determining the approach of electrophiles and the geometry of metal complexes. The repulsion between these lone pairs and the bonding pairs of electrons in the molecule influences the bond angles around the exocyclic sulfur atom, a principle explained by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

Research on Functional Applications

Corrosion Inhibition Studies

2-Mercapto-5-methylbenzimidazole is recognized as an effective corrosion inhibitor, especially for steel in highly acidic environments. fishersci.sefishersci.ca Its performance is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium.

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film. mdpi.com This process involves the heteroatoms present in the molecule, namely sulfur and nitrogen, which act as active centers for adsorption. mdpi.comresearchgate.net The molecule can exist in two tautomeric forms, a thione and a thiol, allowing for versatile interaction with the metal.

The adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the benzimidazole (B57391) ring can become protonated, facilitating its adsorption on the cathodically charged steel surface. Chemisorption, a stronger form of adsorption, involves the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. researchgate.net The presence of the sulfur atom in the mercapto group and the nitrogen atoms in the imidazole (B134444) ring, with their lone pairs of electrons, makes them ideal sites for chemisorption. nih.gov This adsorption blocks the active sites on the metal surface, effectively isolating it from the corrosive environment and reducing both anodic and cathodic reactions, classifying it as a mixed-type inhibitor. mdpi.comresearchgate.net

The effectiveness of a heterocyclic compound as a corrosion inhibitor is intimately associated with its molecular structure. fishersci.sefishersci.ca For this compound, several structural features contribute to its high inhibition efficiency.

Heteroatoms : The presence of sulfur and nitrogen atoms is crucial. The sulfur atom in the mercapto group facilitates strong S-surface bonding, leading to more exothermic adsorption. nih.gov The nitrogen atoms in the imidazole ring also participate in the adsorption process. daneshyari.com The combination of these heteroatoms enhances the molecule's ability to form a stable, protective layer on the metal. mdpi.com

Benzene (B151609) Ring : The fused benzene ring provides a larger surface area for coverage and contributes π-electrons, which can interact with the metal surface.

Substituent Groups : The methyl group (-CH₃) attached to the benzene ring is an electron-donating group. This group increases the electron density on the molecule, particularly on the active centers (S and N atoms), which enhances its ability to donate electrons to the metal surface, thereby improving inhibition efficiency. nih.gov

Quantum chemical studies using Density Functional Theory (DFT) have been employed to correlate molecular properties with inhibition efficiency. researchgate.netelectrochemsci.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated. A higher EHOMO value indicates a greater tendency to donate electrons, leading to better inhibition. researchgate.netresearchgate.net A study comparing 2-mercaptoimidazole (B184291) (2MI), 2-mercaptobenzimidazole (B194830) (2MBI), this compound (2M5MBI), and 2-mercapto-5-nitrobenzimidazole (B1230712) (2M5NBI) found that the inhibition efficiency followed the order: 2MI > 2MBI > 2M5MBI > 2M5NBI. researchgate.netelectrochemsci.org This suggests that while the methyl group is beneficial, other factors like molecular size and steric effects also play a significant role. researchgate.netcapes.gov.br

| Inhibitor | EHOMO (eV) | ELUMO (eV) | Inhibition Efficiency (IE) Order |

|---|---|---|---|

| 2-mercaptoimidazole (2MI) | -3.13 | 0.79 | Highest |

| 2-mercaptobenzimidazole (2MBI) | -3.32 | -1.39 | High |

| This compound (2M5MBI) | -3.22 | -1.32 | Moderate |

| 2-mercapto-5-nitrobenzimidazole (2M5NBI) | -4.60 | -3.28 | Lowest |

Data derived from theoretical studies comparing related inhibitor molecules. researchgate.netelectrochemsci.org

The performance of this compound as a corrosion inhibitor is significantly affected by environmental factors, particularly the corrosive medium and temperature.

Acidic Media : This compound and its derivatives show excellent performance in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), which are commonly used in industrial processes such as acid pickling and cleaning. fishersci.semdpi.comdaneshyari.com The inhibition efficiency generally increases with the concentration of the inhibitor, up to a certain optimal value. mdpi.commdpi.com At higher concentrations, more inhibitor molecules are available to adsorb onto the metal surface, leading to greater surface coverage and the formation of a more robust protective film. mdpi.com For instance, the inhibition efficiency of a related derivative reached 93.4% at a concentration of 5 × 10⁻³ M. mdpi.com

Temperature : Temperature has a notable effect on inhibition performance. Generally, inhibition efficiency decreases as the temperature rises. mdpi.commdpi.com This is because higher temperatures can increase the rate of desorption of the inhibitor molecules from the metal surface. mdpi.com It also increases the kinetic energy of the corrosion process itself. Studies on similar benzimidazole inhibitors have shown that while efficiency is high at room temperature (e.g., ~99% at 30°C), it can decrease significantly at elevated temperatures (e.g., ~85% at 60°C). semanticscholar.orgnih.gov

| Inhibitor System | Concentration | Temperature | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative in HCl | 5 × 10⁻³ M | 303 K (30°C) | 93.4 | mdpi.com |

| Benzimidazole Derivative in HCl | 5 × 10⁻³ M | 333 K (60°C) | 78.0 | mdpi.com |

| Mebendazole in H₂SO₄ | 1.0 g/L | 30°C | ~99.0 | semanticscholar.orgnih.gov |

| Mebendazole in H₂SO₄ | 1.5 g/L | 60°C | ~85.0 | semanticscholar.orgnih.gov |

Role in Analytical Chemistry Research

Beyond its application in corrosion science, this compound serves as a valuable compound in analytical chemistry, primarily due to its ability to act as a chelating agent. chemimpex.comchemimpex.com

Chelating agents are organic molecules that can form multiple coordinate bonds with a single central metal ion, forming stable, ring-like structures called chelates. mdpi.com this compound and its derivatives are effective chelating ligands because they contain multiple electron-donor atoms (N and S) that can bind to a metal ion. chemimpex.comresearchgate.net This property is exploited in various analytical techniques for the detection and quantification of metal ions. researchgate.net

The formation of a metal-chelate complex often results in a significant change in the solution's spectroscopic properties, such as a shift in the UV-Visible absorption spectrum (color change) or the appearance of fluorescence. researchgate.net This change can be measured and correlated to the concentration of the metal ion, forming the basis for spectrophotometric or spectrofluorimetric analysis. researchgate.net The selectivity of these molecules can be tuned by modifying their structure, allowing for the specific detection of certain metal ions even in a complex matrix. researchgate.net For example, a derivative, 2-mercapto-5-nitrobenzimidazole, has been used to cap silver nanoparticles for the colorimetric sensing of glyphosate, where the chelation with Mg²⁺ ions plays a crucial role in the detection mechanism. rsc.org

The strong chelating ability of this compound is also applied in environmental remediation, specifically for the removal of toxic heavy metals from wastewater and industrial effluents. chemimpex.comchemimpex.com Heavy metal pollution is a significant environmental concern, and chelation is an effective strategy for their removal. mdpi.com

When introduced into contaminated water, this compound can selectively bind with dissolved heavy metal ions (e.g., lead, cadmium, mercury, copper) to form stable, insoluble metal complexes. chemimpex.comchemimpex.com These complexes can then be easily separated from the water through processes like precipitation, filtration, or adsorption onto a solid substrate. This effectively sequesters the toxic metals, preventing them from entering the ecosystem. epa.gov The use of such organic chelating agents is a key area of research for developing efficient and cost-effective methods for treating industrial wastewater and remediating polluted water bodies. chemimpex.com

Additives in Material Science and Polymerization Processes

This compound (MMBI) is a heterocyclic compound utilized as a functional additive in various material science and polymerization applications. chemicalbook.comresearchgate.net Its utility stems from its specific chemical structure, which allows it to act as a corrosion inhibitor, an antioxidant, and a vulcanization agent. researchgate.netuaeh.edu.mx The compound is noted for its application in treating thermoplastic resins, modifying rubber, and protecting metals. researchgate.netgoogle.comgoogle.com

Antioxidant Properties

In the polymer industry, particularly in rubber manufacturing, this compound serves as an effective antioxidant. researchgate.net Antioxidants are crucial additives in polymers to prevent degradation caused by oxidation, which can be initiated by heat, light, or mechanical stress during processing and end-use. The zinc salt of this compound, in particular, has been identified as a non-discoloring amine antioxidant for polymers and plastics. google.comgoogle.com Its role is to interrupt the oxidative chain reactions within the polymer matrix, thereby preserving the material's physical and mechanical properties. Research has focused on methods to extract and analyze such MBI-type antioxidants from rubber products to better understand their function and persistence. researchgate.net

Corrosion Inhibition

This compound is recognized for its efficacy as a corrosion inhibitor, especially for protecting steel in highly acidic environments. chemicalbook.comcymitquimica.comfishersci.se The molecule's effectiveness is closely linked to its ability to adsorb onto the metal surface, forming a protective layer that hinders both anodic and cathodic corrosion reactions. uaeh.edu.mx This classifies it as a mixed-type inhibitor. uaeh.edu.mx

Research comparing the corrosion inhibition efficiency (IE) of several benzimidazole derivatives for pipeline steel in a 1 M H₂SO₄ solution has provided detailed insights into structure-activity relationships. The study demonstrated that the substitution patterns on the benzimidazole ring significantly influence the inhibitor's performance. uaeh.edu.mx

Table 1: Comparative Corrosion Inhibition Efficiency of Benzimidazole Derivatives An electrochemical study was conducted on various benzimidazole derivatives to determine their corrosion inhibiting properties for steel. uaeh.edu.mx

| Compound | Abbreviation | Inhibition Efficiency (IE) Order |

|---|---|---|

| 2-mercaptoimidazole | 2MI | 1 (Best) |

| 2-mercaptobenzimidazole | 2MBI | 2 |

| This compound | 2M5MBI | 3 |

| 2-mercapto-5-nitrobenzimidazole | 2M5NBI | 4 |

The study found that the inhibition efficiency followed the order: 2-mercaptoimidazole (2MI) > 2-mercaptobenzimidazole (2MBI) > this compound (2M5MBI) > 2-mercapto-5-nitrobenzimidazole (2M5NBI). uaeh.edu.mx This indicates that while this compound is an effective inhibitor, other derivatives with different electronic substituting groups may offer superior performance under specific conditions. uaeh.edu.mx Patents also describe compositions containing this compound for inhibiting corrosion on carbon steel and stainless steel. google.com

Role in Vulcanization and Polymer Modification

Beyond its antioxidant properties, this compound also functions as a vulcanization agent in the rubber industry. researchgate.net Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains. This compound contributes to creating a robust, cross-linked network in the rubber, enhancing its elasticity, resilience, and resistance to heat and abrasion.

Furthermore, it is used in the modification of natural rubber latex. google.com In this application, it is one of several nitrogen-containing heterocyclic group-containing mercapto compounds that can be added to the latex to alter its properties for specific industrial uses, such as in the manufacturing of tires. google.com The compound has also been noted for its general use in polymerization processes and in the preparation of photographic image-receiving elements that rely on polymer layers. researchgate.netepo.org

Research on Biological and Pharmacological Activities

Antimicrobial Activity Studies

Derivatives of 2-Mercapto-5-methylbenzimidazole have demonstrated notable antimicrobial properties, targeting both bacteria and fungi, including mechanisms to counteract microbial resistance strategies like biofilm formation. nih.gov

The antibacterial potential of this compound derivatives has been evaluated against various pathogenic bacterial strains. Studies have shown that these compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, new derivatives of 5-ethoxy-2-mercaptobenzimidazole (B183169) were synthesized and tested for their antibacterial activity. researchgate.net One derivative, in particular, showed maximum antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) at a concentration of 100µg/ml, while another derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria at the same concentration. researchgate.net

The mechanism of action is often linked to the inhibition of essential microbial processes such as nucleic acid and protein synthesis. ijmrhs.com A series of novel 2-mercaptobenzimidazolium compounds were synthesized and showed convincing antibacterial activities against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). scispace.com The evaluation was conducted using diffusion assays and by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. nih.govscispace.com

Table 1: Antibacterial Activity of Selected 2-Mercaptobenzimidazole (B194830) Derivatives

| Compound Type | Bacterial Strain | Gram Type | Activity Noted | Reference |

|---|---|---|---|---|

| 5-ethoxy-2-mercaptobenzimidazole derivative | Staphylococcus aureus | Positive | High activity at 100µg/ml | researchgate.net |

| 5-ethoxy-2-mercaptobenzimidazole derivative | Gram-positive & Gram-negative strains | Both | High activity at 100µg/ml | researchgate.net |

| 2-mercaptobenzimidazolium derivatives | Escherichia coli | Negative | Convincing activity | scispace.com |

| 2-mercaptobenzimidazolium derivatives | Staphylococcus aureus | Positive | Convincing activity | scispace.com |

| Azomethine derivatives | Bacillus subtilis | Positive | Significant activity | nih.gov |

| Azomethine derivatives | Escherichia coli | Negative | Significant activity | nih.gov |

| Azomethine derivatives | Pseudomonas aeruginosa | Negative | Significant activity | nih.gov |

| Azomethine derivatives | Klebsiella pneumoniae | Negative | Significant activity | nih.gov |

| Schiff base derivatives | Staphylococcus epidermidis | Positive | Significant activity (MIC = 2.50 µM/ml) | nih.gov |

This table is for illustrative purposes and represents findings from various studies on derivatives.

Beyond bacteria, 2-mercaptobenzimidazole derivatives have also been explored for their effectiveness against fungal pathogens. ijmrhs.comnih.gov These compounds have been screened for in-vitro antifungal activity against species like Aspergillus fumigatus and Candida albicans. nih.gov Certain synthesized azomethine and Schiff base derivatives of 2-mercaptobenzimidazole displayed significant antifungal activity, with some identified as potential lead molecules for developing new antifungal agents. nih.govnih.gov

A critical aspect of their antifungal action is the ability to inhibit biofilm formation, a key virulence factor for many fungi that contributes to drug resistance. nih.govresearchgate.net The mechanism for antifungal selectivity may involve the inhibition of cytochrome P450-dependent enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. ijmrhs.com Disrupting this pathway compromises the integrity of the fungal cell membrane. ijmrhs.com Furthermore, some benzimidazole (B57391) derivatives are known to inhibit microtubule synthesis, which can interfere with fungal cell division and growth. rroij.com

Anticancer and Cytotoxicity Investigations

The search for novel anticancer agents has led researchers to investigate the cytotoxic potential of this compound derivatives against various human cancer cell lines. nih.govnih.gov

In vitro studies have demonstrated that derivatives of this compound can possess significant cytotoxic effects. chemrevlett.com For example, Schiff base derivatives of 2-mercaptobenzimidazole were evaluated for their anticancer activity against the human colorectal carcinoma cell line (HCT-116) using the Sulforhodamine-B (SRB) assay. nih.gov Specific derivatives exhibited notable anticancer activity, with IC50 values (the concentration required to inhibit the growth of 50% of cancer cells) as low as 7 and 8 µg/ml. nih.gov

Similarly, other research focused on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives, which were tested against the MDA-MB-231 breast cancer cell line. chemrevlett.com One of these derivatives showed excellent cytotoxic effects with an IC50 value of 24.78 µM, which was comparable to the standard drug raloxifene. chemrevlett.com The cytotoxic activity of various 5-substituted-2-methylbenzimidazoles was also tested against 60 different human cancer cell lines, with some compounds proving to be the most potent. nih.gov

Table 2: Cytotoxic Activity of Selected 2-Mercaptobenzimidazole Derivatives

| Derivative Type | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Schiff base derivative | HCT-116 | Colorectal Carcinoma | 7 µg/ml | nih.gov |

| Schiff base derivative | HCT-116 | Colorectal Carcinoma | 8 µg/ml | nih.gov |

| 5-methoxy derivative | MDA-MB-231 | Breast Cancer | 24.78 µM | chemrevlett.com |

| Azomethine derivative | HCT-116 | Colorectal Carcinoma | Significant Activity | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Understanding the mechanism of action is key to developing effective cancer therapies. Research suggests that this compound derivatives may induce cancer cell death through several pathways. One major proposed mechanism is the induction of apoptosis, or programmed cell death. mdpi.com This can be achieved by modulating the expression of key regulatory proteins. mdpi.com For instance, effective cytotoxic agents often cause an increase in the expression of pro-apoptotic proteins like BAX and caspases, while simultaneously reducing the expression of anti-apoptotic proteins like BCL-2. mdpi.com

Another avenue of action is the targeting of specific enzymes or receptors crucial for cancer cell survival and proliferation. Docking studies on 5-methoxy-2-mercaptobenzimidazole derivatives suggested that they bind effectively to estrogen receptor alpha (ERα), a key target in breast cancer pathogenesis. chemrevlett.com This binding can disrupt hormonal signaling that fuels cancer growth. The ability of the benzimidazole structure to interact with various biopolymers within the living system makes it a versatile scaffold for designing targeted anticancer agents. rroij.com

Antioxidant Research and Oxidative Stress Mitigation

The mercapto (-SH) group in this compound suggests inherent antioxidant potential, as thiol-containing compounds are known to be effective radical scavengers. mdpi.comnih.gov This has prompted research into the ability of its derivatives to combat oxidative stress, a condition linked to numerous chronic diseases.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. scispace.comnih.gov In one study, a series of N-acylhydrazone derivatives of 2-mercaptobenzimidazole were synthesized and tested for their antioxidant activity, with one compound showing the highest inhibition in the DPPH scavenging assay with an IC50 value of 131.50 µM. nih.gov

However, not all derivatives exhibit strong antioxidant effects. A study on novel 2-mercaptobenzimidazolium compounds found that while they had antibacterial properties, they did not show any interesting antioxidant effects in a DPPH assay. scispace.com Conversely, other research has highlighted that the antioxidant ability of a compound can be significant, as it may inhibit oxidation processes involved in conditions like fruit browning by suppressing tyrosinase activity and scavenging reactive oxygen species (ROS). mdpi.com The mercapto group is believed to play a crucial role in these antioxidant effects. mdpi.com

Enzyme Inhibition and Protein Interaction Studies

Research has shown that 2-mercaptobenzimidazole (2-MBI) analogs can act as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production and fruit browning. mdpi.com The inhibitory mechanism is believed to involve the mercapto group binding to copper ions within the active site of the enzyme. mdpi.com Studies on 2-mercaptobenzimidazole derivatives have demonstrated their potential as mechanism-based inhibitors for a variety of enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90. nih.gov

A study on 5-methoxy-2-mercaptobenzimidazole (5-M-2-MB) confirmed it as an effective tyrosinase inhibitor. nih.gov The inhibition was found to be reversible and competitive, with the compound binding to tyrosinase to form a complex through hydrogen bonds and hydrophobic interactions. nih.gov This binding induces a conformational change in the enzyme. nih.gov Molecular docking studies have helped to visualize the binding poses and interactions of 2-mercaptobenzimidazole with target proteins. researchgate.net For instance, the interaction of both the thiol and thione forms of 2-mercaptobenzimidazole with the binding sites of a target protein (PDB ID: 5R7Y) has been investigated. researchgate.net

The table below summarizes the tyrosinase inhibitory activity of various 2-mercaptobenzimidazole analogs.

| Compound | Substituent | IC₅₀ (µM) - Monophenolase | IC₅₀ (µM) - Diphenolase |

| Analog 1 | None | 0.45 ± 0.10 | |

| Analog 4 | 5-Chloro | 0.06 ± 0.01 | |

| Analog 6 | 970-fold more potent than kojic acid | ||

| Kojic Acid | Reference | 280-fold less potent than Analog 4 | |

| 5-M-2-MB | 5-Methoxy | 0.060 ± 0.002 |

Anthelmintic Activity Research

Benzimidazole derivatives are widely recognized for their anthelmintic properties, effectively treating infections caused by nematodes and trematodes in both humans and animals. nih.gov Their mechanism of action involves binding to the microtubules of the parasite, which disrupts hyphal growth and blocks nuclear division. nih.gov This disruption of cellular processes ultimately leads to the death of the parasite. nih.gov

While specific studies focusing solely on the anthelmintic activity of this compound are not extensively detailed in the provided results, the broader class of benzimidazoles, to which it belongs, has well-established anthelmintic effects. nih.govnih.gov For example, 2-alkylthio-5/6-isothiocyanobenzothiazoles have been shown to be effective anthelmintics in various animal models. nih.gov

Toxicokinetic and Toxicodynamic Studies of Related Benzimidazole Derivatives

The toxicological profiles of benzimidazole derivatives are of significant interest due to their widespread use. In silico methods are increasingly being employed to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity of these compounds. nih.gov Such studies help in defining properties like gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov

Benzimidazole derivatives are generally considered to be moderately toxic substances. rjptonline.org However, some adverse reactions have been reported, including issues related to hematological, immune, neurological, gastrointestinal, and hepatobiliary systems. nih.gov The toxicity can be influenced by the various substituents on the benzimidazole ring system, which affect the molecule's physicochemical characteristics and metabolic properties. rjptonline.org For instance, some benzimidazoles are known environmental pollutants and can be found in food products. nih.gov

Long-term exposure to certain benzimidazole derivatives has raised concerns about potential drug abuse and dependence, as some have shown effects on the central nervous system similar to morphine in animal studies. nih.gov The metabolites of benzimidazoles, which are primarily eliminated through the biliary route, may be linked to hepatic disorders. nih.gov

Anticonvulsant Activity of Derivatives

Derivatives of 2-mercaptobenzimidazole have been a focus of research for developing new anticonvulsant drugs. primescholars.com Several studies have synthesized and evaluated new series of these derivatives for their potential to manage seizures. primescholars.comnih.gov

One approach involved synthesizing 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides, which were designed to contain the necessary pharmacophoric elements for anticonvulsant activity. nih.gov These compounds were screened using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with several showing potent anticonvulsant effects and low neurotoxicity. nih.gov

Another study focused on new derivatives of 5-methoxy-2-mercaptobenzimidazole. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com These compounds were evaluated for their ability to delay the onset of seizures induced by yohimbine (B192690) hydrochloride. The results indicated that all the synthesized compounds possessed anticonvulsant activity, with some being more effective than the reference drug, diazepam. scholarsresearchlibrary.comresearchgate.net This enhanced activity was attributed to the presence of a thiazolidinone moiety fused to the benzimidazole nucleus. scholarsresearchlibrary.com

The table below presents the anticonvulsant activity of some newly synthesized 5-methoxy-2-mercaptobenzimidazole derivatives.

| Compound | Onset of Clonic Seizure (min) |

| Control | Not specified |

| Diazepam (2mg/kg) | Significant delay |

| Synthesized Compound 3a | Significant delay |

| Synthesized Compound 3b | More effective than Diazepam |

| Synthesized Compound 3c | Significant delay |

| Synthesized Compound 3d | Significant delay |

Data represents a significant delay in the onset of clonic seizure attack compared to the control group. scholarsresearchlibrary.comresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

One novel approach involves the condensation of o-phenylenediamines with N-aminorhodanine. A study detailing this method reported a respectable yield of 83% for 2-mercapto-5-methylbenzimidazole. orientjchem.org This represents a significant improvement over some conventional routes. Another established method involves the reaction of 3,4-diaminotoluene (B134574) with carbon disulfide in the presence of sodium hydroxide (B78521) and ethanol (B145695), which has also demonstrated effective synthesis of the target compound. prepchem.com

Table 1: Comparison of Synthetic Methods for Benzimidazolethiol Derivatives

| Starting Materials | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 4-methyl-1,2-phenylenediamine, N-aminorhodanine | Xylene | This compound | 83% | orientjchem.org |

| 3,4-diaminotoluene | Carbon disulfide, Sodium hydroxide, Ethanol | This compound | 74% (calculated from 12.2g product from 0.1 mole) | prepchem.com |

| p-Anisidine (multi-step route) | Multiple | 2-Mercapto-5-methoxybenzimidazole | 82-83% | niscpr.res.in |

| 2-mercaptobenzimidazole (B194830), alkylating agents | K2CO3, tetra-n-butylammonium bromide | 1-alkyl-2-(alkylthio)-1H-benzimidazoles | Good yields | scispace.com |

Exploration of Advanced Metal Complexes for Catalytic Applications

The thiol and amine functionalities within this compound make it an excellent ligand for coordinating with metal ions. This has opened up research into the synthesis and catalytic applications of its metal complexes. The combination of organic ligands with metal centers can produce synergistic effects, leading to novel catalysts for industrial and chemical processes. mdpi.com

Researchers have successfully synthesized heterobimetallic complexes by reacting this compound with organotin(IV) compounds and subsequently with mercury(II) chloride. figshare.comresearchgate.net While these initial studies focused on characterizing the structures and biological activities of these complexes, they lay the groundwork for exploring their catalytic potential.

The broader field of benzimidazole-metal complexes offers a glimpse into future possibilities. For example, metal complexes of other benzimidazole (B57391) derivatives, such as 2-(4-nitrophenyl)-1H-benzimidazole, have been shown to be effective catalysts for organic transformations and polymerization reactions. nih.govnih.gov These complexes, particularly with copper(II) and zinc(II), can accelerate reaction rates and improve selectivity. nih.gov Future research is expected to focus on synthesizing a wider range of metal complexes with this compound and screening them for catalytic activity in areas like cross-coupling reactions, oxidation, and polymerization. researchgate.net

Integration into Smart Materials and Sensing Technologies

Smart materials are substances that respond to changes in their environment with a corresponding change in their properties. mide.com The unique chemical characteristics of this compound make it a promising candidate for integration into such materials and related sensing technologies. alliedacademies.org

A significant application in this domain is its use as a corrosion inhibitor for metals, particularly steel in acidic environments. fishersci.dk The molecule's effectiveness is linked to its molecular and electronic structure, allowing it to adsorb onto the metal surface and protect it from corrosive agents. electrochemsci.org This responsive behavior is a hallmark of a smart material.